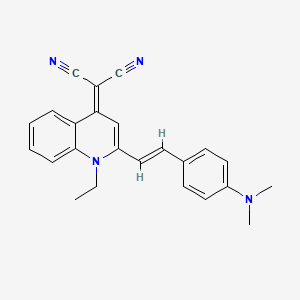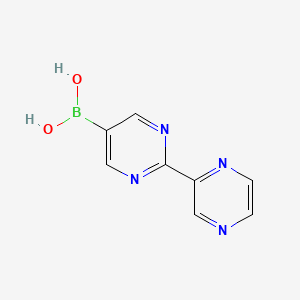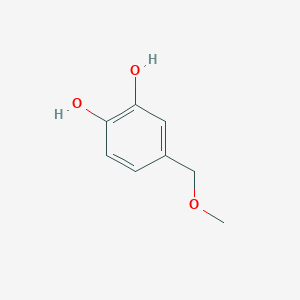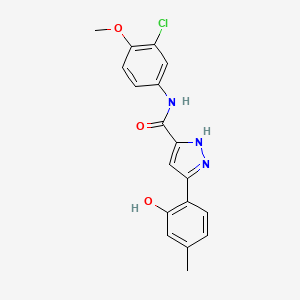
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-keto ester in the presence of a strong acid.
Introduction of the styryl group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions.
Formation of the malononitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the quinoline derivative and malononitrile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound may be used in bioimaging and as a fluorescent marker for cellular studies.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile involves its interaction with molecular targets through various pathways:
Fluorescence: The compound’s fluorescence properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
Binding to Biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.
Styryl derivatives: Compounds like styryl dyes and stilbenes have similar styryl moieties.
Dimethylamino derivatives: Compounds such as dimethylaminobenzaldehyde and dimethylaminopyridine contain the dimethylamino group.
Propriétés
Formule moléculaire |
C24H22N4 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H22N4/c1-4-28-21(14-11-18-9-12-20(13-10-18)27(2)3)15-23(19(16-25)17-26)22-7-5-6-8-24(22)28/h5-15H,4H2,1-3H3/b14-11+ |
Clé InChI |
SJVIAGRCRJUNJG-SDNWHVSQSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(C=C3)N(C)C |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14090586.png)
![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)
![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14090599.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14090604.png)
![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090618.png)

![8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14090620.png)

![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090634.png)
![1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14090636.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)

